molecular formula C14H19ClN2O3S B2618690 6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide CAS No. 1385332-72-8

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide

Cat. No.: B2618690
CAS No.: 1385332-72-8
M. Wt: 330.83
InChI Key: BMEBZXCXDSPNMY-UHFFFAOYSA-N
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Description

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide is a structurally complex molecule featuring a 6-chloropyridine core linked via a sulfonamide bridge to a bicyclic 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl group.

Properties

IUPAC Name

6-chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(2)12(10-6-7-20-13(10)14)17(3)21(18,19)9-4-5-11(15)16-8-9/h4-5,8,10,12-13H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEBZXCXDSPNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)N(C)S(=O)(=O)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic structure . Subsequent functionalization steps introduce the sulfonamide and pyridine groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Its sulfonamide group allows it to interact with various biological targets, potentially inhibiting enzyme activity or modulating cellular pathways.

Case Study: Antimicrobial Activity
A study evaluated several sulfonamide derivatives for their in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundMIC (mg/mL)Antibacterial Activity
6f10Effective against S. aureus
8d15Effective against E. coli

Biological Research

Research has demonstrated the potential of this compound in studying enzyme interactions and biological pathways. Its structure allows for specific binding to target sites, making it a valuable tool in pharmacological studies.

Case Study: Enzyme Inhibition
In silico studies have shown that the compound can act as an inhibitor of HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. The pharmacophore mapping indicated features that enhance its binding affinity .

Material Science

The unique structural properties of this compound make it suitable for developing novel materials with specific functionalities. Its application in creating polymers or composites that require specific thermal or mechanical properties is under exploration.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives

The pyridine core is a common feature in many synthetic compounds. Key comparisons include:

6-Chloro-2-iodo-3-methylpyridine (CAS: Not specified; ): Structure: Retains the 6-chloro substituent but replaces the sulfonamide group with iodine (position 2) and a methyl group (position 3). Implications: The iodo substituent enhances electrophilicity, making it a candidate for cross-coupling reactions, while the methyl group may improve lipophilicity. The absence of a sulfonamide or bicyclic system reduces steric hindrance, favoring synthetic versatility .

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (CAS: Not specified; ): Structure: Shares the 6-chloro-pyridine backbone but incorporates a pivalamide group and methoxy-methyl substituents. Implications: The pivalamide group enhances metabolic stability, while the methoxy-methyl moiety may influence solubility.

Bicyclic Compounds

The 7,7-dimethyl-2-oxabicyclo[3.2.0]heptane moiety is a distinctive feature. Relevant analogs include:

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine Hydrochloride (CAS: 1235439-58-3; ):

  • Structure : Shares the bicyclic framework but replaces the sulfonamide-linked pyridine with an amine hydrochloride group.
  • Implications : The amine group allows for salt formation, improving solubility. This compound’s simplicity may make it a precursor for synthesizing more complex derivatives like the target molecule .

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one (CAS: 1333624-89-7; ): Structure: Features a ketone at position 6 instead of an amine or sulfonamide. Its lack of a nitrogen-linked group limits its utility in amide or sulfonamide-based drug design .

Functional Group Analysis

  • Sulfonamide vs.
  • Chloro Substituent : Present in both the target compound and 3-chloro-N-phenyl-phthalimide, this group may contribute to electronic effects or steric hindrance, though its position (pyridine vs. phthalimide) alters reactivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Implications References
Target Compound C₁₄H₁₈ClNO₃S 6-chloropyridine, sulfonamide, bicyclic amine Hypothesized medicinal use
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorophthalimide, phenyl group Polymer synthesis
6-Chloro-2-iodo-3-methylpyridine C₆H₅ClIN Chloro, iodo, methyl on pyridine Synthetic intermediate
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine C₈H₁₅NO Bicyclic amine Pharmaceutical precursor
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one C₈H₁₂O₂ Bicyclic ketone Functionalization substrate

Research Implications

  • Structural Uniqueness : The combination of a sulfonamide group and bicyclic system in the target compound distinguishes it from simpler pyridine or bicyclic derivatives. This may confer advantages in binding specificity or pharmacokinetics.
  • Synthetic Challenges : The bicyclic moiety’s steric demands could complicate synthesis, requiring advanced methods like those enabled by SHELX-based crystallography for structural validation .

Biological Activity

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

  • Molecular Formula : C14H17ClN2O3S
  • Molecular Weight : 330.8 g/mol
  • CAS Number : 1385332-72-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the pyridine and sulfonamide functional groups in this compound enhances its interaction with bacterial enzymes, potentially inhibiting their function.

Anticancer Activity

Several studies have demonstrated that compounds similar to this compound possess anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, related compounds have shown efficacy against hematological malignancies and solid tumors by targeting Src/Abl kinases, leading to apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a pivotal role in cell signaling pathways associated with cancer progression .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth through enzyme inhibition
AnticancerInduces apoptosis in cancer cells via kinase inhibition
PharmacokineticsFavorable absorption and distribution profiles observed in related compounds

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